

# Spectral Characterization of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B086009

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This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this important chemical entity.

## Introduction: The Significance of Spectroscopic Analysis

**2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde**, with the chemical formula  $C_6H_8N_2OS$  and a molecular weight of 156.21 g/mol, is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structural features, comprising a thiazole ring substituted with a dimethylamino group and a carbaldehyde function, give rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of these analytical techniques in the context of this specific molecule.

## Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the foundation for interpreting spectral data. The structure of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** is characterized by several key features that will manifest in its spectra.

Caption: Molecular structure of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde**.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

## Experimental Protocol: Electrospray Ionization (ESI)

### Mass Spectrometry

A common method for analyzing polar organic molecules like **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** is Electrospray Ionization-Mass Spectrometry (ESI-MS).

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- **Infusion:** The sample solution is introduced into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase protonated molecules,  $[M+H]^+$ .
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Data Interpretation

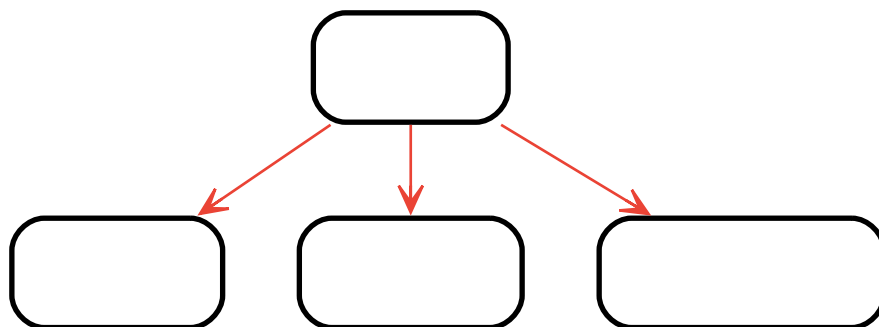
Publicly available mass spectrometry data for **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** can be found on databases such as mzCloud.<sup>[1]</sup> The expected and observed data are summarized below.

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> OS
Exact Mass	156.0385
Molecular Ion (M <sup>+</sup> )	m/z 156
Protonated Molecule ([M+H] <sup>+</sup> )	m/z 157.0459

The high-resolution mass spectrum would show a prominent peak for the protonated molecule at an m/z of approximately 157.0459, confirming the elemental composition.

## Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the parent ion.



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Caption: Plausible fragmentation pathways for [M+H]<sup>+</sup> of the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** is not readily accessible, this section will provide a detailed

prediction and interpretation based on the known principles of NMR spectroscopy and data from analogous structures.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation:** The compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO}-d_6$ ) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using standard pulse sequences.
- Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

## Predicted $^1\text{H}$ NMR Spectrum

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Aldehyde-H	9.5 - 10.0	Singlet	1H	-CHO
Thiazole-H4	7.8 - 8.2	Singlet	1H	Aromatic H
Dimethylamino-H	3.0 - 3.3	Singlet	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

Rationale:

- The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.
- The proton on the thiazole ring (H4) is in an electron-deficient aromatic system and is also deshielded, appearing as a singlet.
- The six protons of the two methyl groups in the dimethylamino substituent are equivalent and will appear as a single, integrated peak.

## Predicted $^{13}\text{C}$ NMR Spectrum

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
C=O	180 - 185	Aldehyde Carbonyl
C2	165 - 170	Thiazole Ring
C5	140 - 145	Thiazole Ring
C4	120 - 125	Thiazole Ring
-N(CH <sub>3</sub> ) <sub>2</sub>	40 - 45	Dimethylamino Carbons

#### Rationale:

- The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.
- The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.
- The carbons of the dimethylamino group will be found in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum is not publicly available, a product from Thermo Scientific Chemicals is stated to have a conforming infrared spectrum.<sup>[2]</sup>

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR beam is passed through the crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm<sup>-1</sup>).
- **Data Processing:** A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.

## Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~2900-3000	C-H stretch	Aliphatic (CH <sub>3</sub> )
~2720, ~2820	C-H stretch	Aldehyde
~1680-1700	C=O stretch	Aldehyde
~1600-1650	C=N stretch	Thiazole ring
~1500-1550	C=C stretch	Thiazole ring
~1350-1450	C-N stretch	Dimethylamino

### Interpretation:

- The presence of a strong absorption band around 1680-1700 cm<sup>-1</sup> is a clear indicator of the aldehyde carbonyl group.
- The characteristic C-H stretching vibrations of the aldehyde will appear as two weak bands around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- The various stretching vibrations of the thiazole ring will be observed in the fingerprint region.
- The C-H stretching of the dimethylamino groups will be visible in the aliphatic C-H stretching region.

## Conclusion

The comprehensive spectral analysis of **2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde** provides a robust framework for its unequivocal identification and characterization. The mass spectrum confirms the molecular weight and elemental composition, while NMR and IR spectroscopy (based on well-established principles and data from analogous compounds) provide detailed insights into the molecular structure and the presence of key functional groups. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this versatile chemical building block.

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## References

- 1. mzCloud – 2 Dimethylamino thiazole 5 carboxaldehyde [mzcloud.org]
- 2. 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]
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